Product packaging for 4-(2-Methylbenzyl)thiomorpholine(Cat. No.:CAS No. 331976-18-2)

4-(2-Methylbenzyl)thiomorpholine

Cat. No.: B2662588
CAS No.: 331976-18-2
M. Wt: 207.34
InChI Key: PSGMZFKEMBBBOA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiomorpholine (B91149) Derivatives in Medicinal Chemistry Research

The exploration of heterocyclic compounds has been a cornerstone of medicinal chemistry for decades. jchemrev.comjchemrev.com Within this vast field, morpholine (B109124) and its analogue, thiomorpholine, have been consistently utilized by synthetic chemists due to their versatility. jchemrev.comjchemrev.comnih.gov Initially, these scaffolds were recognized for their utility in organic synthesis and as industrial solvents. jchemrev.com However, their potential as integral components of pharmacologically active agents soon became apparent.

The evolution of thiomorpholine derivatives in medicinal chemistry has seen a progression from simple substitutions to more complex molecular designs aimed at enhancing biological activity and pharmacokinetic profiles. Researchers have developed various synthetic strategies to create diverse libraries of thiomorpholine-containing compounds. jchemrev.comjchemrev.comnih.gov These methods allow for substitutions at multiple positions on the heterocycle, leading to a wide array of derivatives with distinct properties. jchemrev.comjchemrev.com This synthetic accessibility has been a key driver in the sustained interest in this scaffold. nih.govsci-hub.se

Significance of the Thiomorpholine Heterocycle as a Privileged Scaffold in Drug Discovery Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a foundation for the development of various therapeutic agents. nih.govmdpi.com The thiomorpholine ring is widely regarded as such a scaffold. jchemrev.comjchemrev.comresearchgate.net Its significance in drug discovery stems from its presence in a multitude of bioactive molecules and its ability to confer favorable properties upon them. sci-hub.se

The thiomorpholine moiety has been incorporated into compounds exhibiting a broad spectrum of pharmacological activities. jchemrev.comjchemrev.comresearchgate.net Research has demonstrated the efficacy of thiomorpholine derivatives as:

Antimicrobial agents ontosight.aifortunejournals.com

Anticancer agents researchgate.netresearchgate.net

Anti-inflammatory agents researchgate.netontosight.ai

Antitubercular agents jchemrev.comresearchgate.netjchr.org

Antimalarial agents jchemrev.comacs.org

Antioxidant agents jchemrev.comresearchgate.net

Hypolipidemic agents jchemrev.comacs.org

Dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes jchemrev.com

This remarkable diversity of biological activities underscores the privileged nature of the thiomorpholine scaffold. jchemrev.comjchemrev.comresearchgate.net Its structural features, including the ability of the sulfur and nitrogen atoms to participate in hydrogen bonding and other non-covalent interactions, contribute to its capacity to bind effectively to various biological receptors and enzymes. mdpi.com

Overview of Academic Research Trajectories for Thiomorpholine-Containing Compounds, including 4-(2-Methylbenzyl)thiomorpholine and Analogues

Academic research into thiomorpholine-containing compounds has largely focused on their synthesis and subsequent biological evaluation. The primary trajectory involves the design and creation of novel derivatives with the aim of identifying potent and selective therapeutic agents.

One area of active investigation is the synthesis of thiomorpholine derivatives as potential anticancer agents. For instance, a series of (4-((1-(aryl)-1H-1,2,3-triazol-4-yl) methoxy)phenyl)(1,1-dioxidothiomorpholino)methanone derivatives were synthesized and evaluated for their in vitro anticancer activity against several cancer cell lines. researchgate.net Some of these compounds exhibited potent activity, highlighting the potential of this class of molecules in oncology research. researchgate.net

In the realm of infectious diseases, novel thiomorpholine-coupled dihydroquinolines have been synthesized and screened for their antimycobacterial activity against Mycobacterium tuberculosis. researchgate.net Certain derivatives in this series were identified as potent antitubercular agents with low cytotoxicity. researchgate.net

The synthesis of this compound itself has been documented, with specific details on its preparation and characterization. rsc.org Research on closely related analogues, such as those with different substituents on the benzyl (B1604629) ring, has also been conducted. For example, the synthesis of 4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine (B5688580) has been reported, with studies indicating a range of potential biological activities including antimicrobial and anti-inflammatory effects. ontosight.ai The table below summarizes some of the research findings on 4-substituted thiomorpholine derivatives.

CompoundReported Research FocusReference
This compoundSynthesis and characterization rsc.org
4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholinePotential antimicrobial and anti-inflammatory activities ontosight.ai
(4-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(1,1-dioxidothiomorpholino)methanone derivativesAnticancer activity researchgate.net
Thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolinesAntitubercular activity researchgate.net
4-thiomorpholin-4-ylbenzohydrazide derivativesAntimicrobial activity fortunejournals.com

The ongoing academic research continues to expand the understanding of the structure-activity relationships of thiomorpholine-containing compounds, paving the way for the development of new therapeutic agents. The versatility of the thiomorpholine scaffold ensures its continued prominence in the field of medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NS B2662588 4-(2-Methylbenzyl)thiomorpholine CAS No. 331976-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylphenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c1-11-4-2-3-5-12(11)10-13-6-8-14-9-7-13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGMZFKEMBBBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations for Research

Strategic Approaches to 4-(2-Methylbenzyl)thiomorpholine Synthesis

The primary route to synthesizing this compound involves the direct alkylation of the thiomorpholine (B91149) nitrogen atom. This approach is favored for its straightforwardness and efficiency.

Catalytic Alkylation Reactions in the Synthesis of N-Substituted Thiomorpholines

Catalytic N-alkylation represents a powerful and widely used method for preparing N-substituted amines, including thiomorpholines. google.comgoogle.com This process typically involves the reaction of an amine with an alcohol or alkyl halide in the presence of a metal catalyst. google.combohrium.com For the synthesis of this compound, a ruthenium-catalyzed N-alkylation of thiomorpholine with 2-methylbenzyl alcohol has been reported as a successful method. rsc.org The reaction proceeds under elevated temperatures, yielding the desired product in high yield. rsc.org

This "borrowing hydrogen" or "hydrogen autotransfer" methodology is advantageous as it utilizes alcohols, which are often more accessible and environmentally benign than the corresponding alkyl halides, and produces water as the only byproduct. Palladium-catalyzed allylic alkylation has also been developed for the enantioselective synthesis of α-disubstituted N-heterocyclic carbonyl compounds, including thiomorpholinone derivatives, which can be further transformed into chiral thiomorpholines. nih.govacs.org

Direct Synthesis of this compound rsc.org

Reactant 1Reactant 2CatalystTemperatureYield
Thiomorpholine2-Methylbenzyl alcoholRuCl2(CO)(H2O)(PPh3)2150 °C81%

One-Pot Cyclization Methods for Thiomorpholine 1,1-Dioxides

Thiomorpholine 1,1-dioxides are oxidized analogues that feature prominently in various potential therapeutic agents. One-pot cyclization methods offer an efficient pathway to these structures from acyclic precursors. A notable method involves the indium-mediated reductive cyclization of nitroarenes with divinyl sulfone. semanticscholar.orgresearchgate.netclockss.org This reaction, triggered by the reduction of the nitro group, proceeds via a double aza-Michael addition to form the thiomorpholine 1,1-dioxide ring system. semanticscholar.orgresearchgate.net The process is effective under mild conditions using indium metal in the presence of acetic acid. semanticscholar.orgclockss.org

Another versatile one-pot procedure allows for the synthesis of novel 1,2,3-triazole-substituted thiomorpholine 1,1-dioxides. tandfonline.comtandfonline.com This method involves the reaction of various sulfonic acids with 4-(prop-2-yn-1-yl)thiomorpholine (B2371439) 1,1-dioxide and sodium azide (B81097), proceeding through an in situ generated sulfonyl azide intermediate. tandfonline.comtandfonline.com

Overview of One-Pot Syntheses for Thiomorpholine 1,1-Dioxides

MethodKey ReagentsProduct TypeReference
Reductive Double Aza-Michael AdditionNitroarenes, Divinyl Sulfone, Indium/AcOHAryl-1,4-thiomorpholine 1,1-dioxides semanticscholar.orgresearchgate.net
In Situ Sulfonyl Azide Cycloaddition4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide, Sulfonic Acids, NaN3Sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxides tandfonline.comtandfonline.com

Advanced Synthetic Pathways for Thiomorpholine Derivatives

To access a broader range of structurally diverse thiomorpholine derivatives for research and screening, more advanced synthetic strategies are employed, including reductive additions, multicomponent reactions, and combinatorial synthesis.

Reductive Addition Reactions in Thiomorpholine Scaffold Construction

Reductive amination is a cornerstone of amine synthesis and is applicable to the construction of the thiomorpholine scaffold. core.ac.uk This reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (B8407120) is a commonly used mild and selective reducing agent for this transformation. core.ac.uk An alternative approach involves the ozonolysis of cyclic olefins to produce a dialdehyde (B1249045) intermediate, which then undergoes reductive N-cyclization with a primary amine in the presence of sodium cyanoborohydride to yield dioxothiomorpholines; these can be subsequently reduced to the thiomorpholine core. tandfonline.com

Multicomponent Reactions for Structural Diversity Generation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. clockss.org These reactions are exceptionally valuable for generating chemical diversity. A copper-catalyzed three-component reaction between terminal alkynes, isothiocyanates, and aziridines provides a direct route to substituted thiomorpholine derivatives. nsmsi.irthieme-connect.comsciexplore.ir The reaction mechanism is proposed to involve the formation of a copper acetylide, which then engages with the isothiocyanate and the activated aziridine (B145994) to construct the heterocyclic ring. thieme-connect.com

Another innovative MCR involves the reaction of α-amino acids, mercaptoacetaldehyde, and an isocyanide to produce N-alkyl(aryl)-6-oxo thiomorpholine-3-carboxamides. clockss.orgresearchgate.net This transformation creates a novel and complex scaffold with high stereoselectivity in a single step. clockss.org

Multicomponent Reactions for Thiomorpholine Synthesis

Reaction NameComponentsResulting ScaffoldReference
Copper-Catalyzed CyclizationTerminal Alkyne, Isothiocyanate, Aziridine1,4-Thiomorpholine derivatives nsmsi.irthieme-connect.com
Isocyanide-Based MCRα-Amino Acid, Mercaptoacetaldehyde, IsocyanideN-alkyl(aryl)-6-oxo thiomorpholine-3-carboxamide clockss.orgresearchgate.net

Combinatorial Library Synthesis of Thiomorpholine-Based Compounds for Screening

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, known as libraries, for biological screening. mdpi.org Both solid-phase and solution-phase synthesis techniques have been applied to generate libraries of thiomorpholine-based compounds. Polymer-supported reagents are particularly useful in solution-phase combinatorial synthesis, as they simplify purification by allowing for the easy removal of excess reagents and by-products. mdpi.org This approach has been designed for the synthesis of piperidino-thiomorpholines. mdpi.org

Furthermore, solid-phase synthesis has been successfully employed to create combinatorial libraries of N-acylated thiomorpholine derivatives. nih.gov For instance, immobilized amino acids like serine or cysteine can be used as starting points for the construction of morpholine (B109124) and thiomorpholine-3-carboxylic acid derivatives, respectively, allowing for diverse substitutions to be introduced in a systematic fashion. acs.org These methods are instrumental in discovering novel compounds with potential therapeutic applications. nih.gov

Derivatization Strategies for Enhancing Research Applications

Derivatization is a chemical process where a compound is transformed into a new, related compound, or derivative. greyhoundchrom.com This technique is fundamental in research to enhance specific properties of a molecule. For analytical purposes, such as gas chromatography (GC), derivatization can improve the volatility, stability, and detectability of an analyte. jfda-online.comresearch-solution.comresearchgate.net In medicinal chemistry, it is a key strategy to modify the biological activity, structure-activity relationships (SAR), and pharmacokinetic profiles of a lead compound. researchgate.net Common derivatization reactions include alkylation, acylation, and silylation, which target active hydrogens on groups like amines, hydroxyls, and thiols. research-solution.com

For the thiomorpholine scaffold, several derivatization strategies are employed to create novel compounds for research. These modifications can occur at the sulfur atom, the nitrogen atom, or on appended substituents.

Key Derivatization Strategies for Thiomorpholine Scaffolds:

Oxidation of the Sulfur Atom: A primary derivatization of thiomorpholine is the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) or, more commonly, the sulfone (thiomorpholine 1,1-dioxide). clockss.orgclockss.org This transformation significantly alters the molecule's polarity, hydrogen bonding capacity, and conformation. For instance, 4-(2-Methylphenyl)thiomorpholine can be converted to 4-(2-Methylphenyl)thiomorpholine 1,1-dioxide using reagents like indium in the presence of acetic acid. clockss.org This dioxide derivative is a key structural motif in various biologically active compounds. researchgate.net The introduction of the sulfone group can influence intermolecular interactions, which may be beneficial for designing new materials or drugs. rsc.org

Functional Group Transformation on Substituents: Another powerful strategy involves modifying functional groups on substituents attached to the thiomorpholine ring. A notable example is the synthesis of 4-(4-nitrophenyl)thiomorpholine , which serves as a precursor for 4-thiomorpholinoaniline . mdpi.com The nitro group is readily reduced to an amine, which then acts as a versatile chemical handle for further reactions, such as amide bond formation. This two-step process allows for the integration of the thiomorpholine moiety into a wide array of more complex molecular architectures for screening in drug discovery programs. mdpi.com

N-Alkylation and Acylation: The nitrogen atom of the thiomorpholine ring is a nucleophilic center that can be readily modified. While this compound already has a substituent on the nitrogen, other thiomorpholine precursors can be derivatized through N-alkylation or N-acylation to introduce various functional groups, thereby expanding the chemical space for research applications. jfda-online.comrsc.org

The following table summarizes common derivatization strategies applied to thiomorpholine compounds.

Derivatization Strategy Reagents/Conditions Resulting Compound Purpose Reference(s)
Oxidation Indium/Acetic Acid, m-CPBA Thiomorpholine 1,1-dioxide Modify polarity, biological activity clockss.orgclockss.orgresearchgate.net
Nitro Group Reduction Various reducing agents Aniline derivative Create versatile synthetic handle mdpi.com
Acylation Acyl chlorides, anhydrides N-acyl thiomorpholine Introduce new functional groups jfda-online.comresearch-solution.com

Novel Linker and Heterocyclic Moiety Incorporations in Thiomorpholine Derivatives

The combination of different molecular fragments is a cornerstone of modern drug discovery and materials science. Incorporating linkers and additional heterocyclic systems into thiomorpholine derivatives can lead to hybrid molecules with novel or enhanced properties. jchemrev.comresearchgate.net This modular approach allows researchers to fine-tune biological activity by exploring new interactions with molecular targets.

Triazole Linkers via Click Chemistry:

A prominent strategy for connecting molecular scaffolds involves the use of 1,2,3-triazole rings as linkers. researchgate.net These linkers are often synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." researchgate.netresearchgate.net This method is highly efficient and creates a stable, rigid linker that can favorably position the connected moieties. For example, thiomorpholine 1,1-dioxide derivatives have been linked to various aromatic groups through a triazole system to generate hybrids with potential anticancer activity. researchgate.netresearchgate.net

Incorporation of Other Heterocyclic Moieties:

The thiomorpholine ring is frequently combined with other heterocyclic systems known for their biological relevance. This molecular hybridization aims to create synergistic effects or multi-target agents.

Pyrimidine (B1678525) and Oxadiazole Hybrids: Researchers have synthesized compounds where a thiomorpholine ring is attached to a pyrimidine, which in turn is linked to a 1,3,4-oxadiazole (B1194373) ring. rroij.com These complex hybrids are designed to explore new chemical space for potential therapeutic applications.

Quinoline (B57606) and Thiophene (B33073) Hybrids: In another approach, the thiomorpholine moiety has been coupled to 2-(thiophen-2-yl)dihydroquinoline structures. researchgate.net Both quinoline and thiophene are privileged structures in medicinal chemistry, and their combination with thiomorpholine offers a pathway to novel compounds with potential antitubercular activity. researchgate.net

Complex Natural Product Hybrids: The thiomorpholine scaffold has also been incorporated into derivatives of complex natural products. For example, novel derivatives of the antibiotic pleuromutilin (B8085454) have been synthesized containing a thiomorpholine group at the C-22 position, leading to compounds with potent antibacterial activity against resistant strains like MRSA. mdpi.com

The table below details examples of thiomorpholine derivatives incorporating novel linkers and other heterocyclic systems.

Incorporated Moiety/Linker Synthetic Strategy Example Hybrid Class Research Application Reference(s)
1,2,3-Triazole Linker Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Thiomorpholine-triazole-aryl hybrids Anticancer agents researchgate.netresearchgate.net
Pyrimidine & 1,3,4-Oxadiazole Multi-step synthesis Pyrimidine-oxadiazole-thiomorpholine hybrids Biological evaluation rroij.com
Dihydroquinoline & Thiophene Multi-step synthesis including Vilsmeier-Haack reaction 2-(Thiophen-2-yl)dihydroquinoline-thiomorpholine hybrids Antitubercular agents researchgate.net
Pleuromutilin Amine substitution 22-Thiomorpholine-22-deoxypleuromutilin Antibacterial agents mdpi.com

Structure Activity Relationship Sar Investigations

Influence of N-Substitution on the Thiomorpholine (B91149) Ring in Research Compounds

The substituent attached to the nitrogen atom of the thiomorpholine ring is a critical determinant of biological activity. Variations in this position, from simple alkyl groups to complex aryl and benzyl (B1604629) moieties, significantly modulate the pharmacological properties of the resulting compounds.

The introduction of a benzyl group at the N4 position of the thiomorpholine ring is a common strategy in the design of bioactive molecules. The aromatic nature of the benzyl moiety allows for various substitutions, enabling fine-tuning of the compound's electronic and steric properties.

Research on related heterocyclic systems, such as thiazinoquinones, has shown that the biological activity is influenced by the electronic effects of substituents on the benzyl ring. Studies indicate that the antiplasmodial activity of certain compounds is more dependent on the resonance effect of the para-substituent on the benzyl group rather than its inductive effect mdpi.com. For instance, modifications on the benzyl ring linked to a quinone moiety, such as the introduction of methoxy (B1213986) groups, can decrease antiplasmodial activity compared to the unsubstituted benzyl compound, while still preserving a notable level of efficacy mdpi.com.

The position of substituents on the benzyl ring also plays a crucial role. For example, the presence of methyl groups on the benzene (B151609) ring can suppress the hydrogenolysis of benzyl-type protecting groups, a phenomenon attributed to the electronic properties of the substituents rather than steric hindrance researchgate.net. This suggests that substituents like the ortho-methyl group in 4-(2-Methylbenzyl)thiomorpholine could influence the molecule's stability and interactions with biological targets through electronic modifications.

Table 1: Influence of Benzyl Substitution on Biological Activity

ScaffoldSubstituent on Benzyl RingObserved EffectReference
Thiazinoquinonepara-MethoxyDecreased antiplasmodial activity compared to unsubstituted benzyl, but activity was preserved. mdpi.com
General Benzyl Protecting GroupsMethyl (ortho, para)Suppressed hydrogenolysis, indicating influence of electronic properties. researchgate.net

Beyond benzyl groups, other N-substituents have been explored to understand their impact on the biological activity of thiomorpholine derivatives. A variety of alkyl and aryl groups have been shown to confer a range of pharmacological actions, including antioxidant and hypolipidemic effects nih.gov.

In one study, a series of thiomorpholine derivatives were synthesized with an antioxidant moiety as the N-substituent. These compounds were found to inhibit lipid peroxidation and demonstrated hypocholesterolemic and hypolipidemic action nih.gov. The most active compound in this series significantly decreased triglyceride, total cholesterol, and low-density lipoprotein levels in hyperlipidemic rats nih.gov. The main activity of these derivatives was attributed to the N-substituent, which in some cases was a biphenyl (B1667301) ring, suggesting that larger aryl systems can be beneficial for certain biological activities jchemrev.com.

Effects of Ring System Modifications and Fusions

Alterations to the thiomorpholine ring itself, either through oxidation of the sulfur atom or by fusing it with other heterocyclic systems, represent another important avenue for modulating biological activity.

The oxidation of the sulfur atom in the thiomorpholine ring to form thiomorpholine-1,1-dioxide is a significant modification that can alter the compound's physicochemical properties and biological activity. The thiomorpholine-1,1-dioxide moiety is a heterocyclic organic compound featuring a six-membered ring with the sulfur atom in a dioxide form guidechem.com. This moiety has been used as an intermediate in the synthesis of various biologically active molecules guidechem.com.

For instance, a study on N-azole substituted thiomorpholine derivatives found that the methyl-substituted oxazolyl thiomorpholine dioxide exhibited greater radical scavenging activity than the standard antioxidant, ascorbic acid nih.gov. In another research effort, modification of the oxazolidinone class of antibiotics by replacing a morpholine (B109124) ring with a thiomorpholine S,S-dioxide resulted in novel compounds with good in vitro potency against gram-positive bacteria jchemrev.com. These findings underscore the potential of the thiomorpholine-1,1-dioxide scaffold in developing new therapeutic agents.

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been successfully applied to thiomorpholine derivatives. Fusing the thiomorpholine scaffold with other heterocyclic rings like pyrimidine (B1678525), thiazolidinone, and oxadiazole has led to the discovery of novel compounds with a wide range of biological activities.

Pyrimidine: Hybrid molecules incorporating both thiomorpholine and pyrimidine rings have shown promise as anticancer agents. A series of novel indole-pyrimidine hybrids bearing a thiomorpholine moiety were synthesized and evaluated for their antiproliferative activities against several cancer cell lines, with most compounds demonstrating moderate to excellent potency nih.govresearchgate.net. One of the most promising compounds showed IC50 values in the sub-micromolar to low micromolar range and was found to inhibit tubulin polymerization nih.govresearchgate.net.

Thiazolidinone: The combination of thiomorpholine with the thiazolidinone ring, another privileged pharmacophore, has been explored for developing new antimicrobial agents researchgate.net. Thiazolidinone derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties mdpi.comnih.govorientjchem.org. Hybrid compounds that merge these two scaffolds could potentially exhibit enhanced or novel biological activities.

Oxadiazole: Thiomorpholine derivatives have also been hybridized with oxadiazole rings. In one study, compounds containing an oxadiazole ring showed good urease inhibition activity jchemrev.com. The 1,3,4-oxadiazole (B1194373) core is present in many molecules used in medicine due to its diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties mdpi.com. Hybridization of thiomorpholine with oxadiazole represents a promising strategy for the development of new therapeutic agents nih.gov.

Table 2: Biological Activities of Thiomorpholine Hybrids

Hybrid ScaffoldKey FindingsReported Biological ActivityReference
Indole-Pyrimidine-ThiomorpholineCompound 15 showed potent anti-tubulin activity and IC50 values of 0.29 µM against MCF-7 cells.Antiproliferative, Anti-tubulin nih.govresearchgate.net
Thiazolyl-ThiomorpholineA derivative with a chloro substituent on the aromatic ring showed significant antimicrobial activity.Antimicrobial researchgate.net
Thiomorpholine-OxadiazoleCompounds pursued with an oxadiazole ring exhibited good urease inhibition.Urease Inhibition jchemrev.com

Positional Isomerism and Stereochemical Considerations in Activity Modulation

The spatial arrangement of atoms and functional groups within a molecule, dictated by positional isomerism and stereochemistry, can have a dramatic impact on its biological activity.

For thiomorpholine derivatives, the conformation of the six-membered ring and the orientation of its substituents are critical. In the crystal structure of a related compound, 4-(4-nitrophenyl)thiomorpholine, the molecule was found to adopt a chair conformation with the N-aryl group in a quasi-axial position mdpi.com. However, DFT calculations suggested that in a free state, a conformation with a quasi-equatorial aryl group would be of lower energy mdpi.com. This highlights that the solid-state structure may not always represent the biologically active conformation, and the conformational flexibility of the thiomorpholine ring is an important factor to consider in drug design.

Furthermore, stereochemistry is known to play a pivotal role in the biological activity of chiral compounds mdpi.com. For a series of nature-inspired compounds, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system mdpi.com. Although specific studies on the stereoisomers of this compound are not widely reported, it is a fundamental principle of medicinal chemistry that different enantiomers or diastereomers of a chiral drug can exhibit significantly different pharmacological activities. Therefore, the stereochemical configuration of any chiral centers within substituted thiomorpholine derivatives is a crucial aspect of their structure-activity relationship.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiomorpholine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural features of a series of compounds with their biological activities. nih.gov For thiomorpholine derivatives, a QSAR study would aim to predict the potency of new, unsynthesized analogs based on their molecular descriptors. This process is instrumental in rational drug design, helping to prioritize the synthesis of compounds with the highest predicted efficacy.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of thiomorpholine derivatives with a wide range of biological activities (e.g., inhibitory concentrations, IC50) against a specific biological target is selected. This set is typically divided into a training set for building the model and a test set for validating its predictive power. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., dipole moment, atomic charges), steric properties (e.g., molecular volume, surface area), topological properties (e.g., connectivity indices), and physicochemical properties (e.g., lipophilicity via LogP).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to generate an equation that links the most relevant descriptors to the observed biological activity. nih.gov

Validation: The model's statistical significance and predictive ability are rigorously assessed using various metrics, such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the F-statistic. External validation using the test set is crucial to ensure the model can accurately predict the activity of new compounds. nih.gov

While specific QSAR models exclusively for this compound derivatives are not widely published, a representative model for a hypothetical series of thiomorpholine-based inhibitors would likely identify key descriptors influencing their potency. For instance, studies on other sulfur-containing heterocycles have shown that electronic parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, play a dominant role in modulating biological activity. nih.gov Another study on antitubercular agents suggested that the number of sulfur atoms should be minimized for improved activity, highlighting the nuanced role of the thiomorpholine core. aimspress.com

A hypothetical QSAR model for a series of thiomorpholine derivatives might yield statistical results similar to those shown in the table below, indicating a statistically robust and predictive relationship.

Statistical ParameterValueDescription
R² (Coefficient of Determination)0.91Indicates that 91% of the variance in biological activity is explained by the model.
Q² (Cross-Validated R²)0.82A measure of the model's internal predictive ability, obtained through methods like leave-one-out cross-validation.
F-statistic45.6Indicates the statistical significance of the regression model. A higher value suggests a more significant relationship.
r²_pred (External Validation)0.85The R² value for the external test set, indicating the model's ability to predict the activity of new compounds.

The descriptors identified in such a model would provide direct insights for optimizing the lead compound. For example, a positive coefficient for a descriptor related to lipophilicity would suggest that increasing this property could enhance potency, whereas a negative coefficient for a steric descriptor might indicate that bulkier substituents in a specific region of the molecule are detrimental to its activity.

Impact of Physicochemical Parameters on Research Compound Potency

The biological activity of thiomorpholine derivatives is profoundly influenced by their physicochemical properties, which govern their absorption, distribution, metabolism, excretion (ADME), and interaction with their target protein. researchgate.net Key parameters include lipophilicity, electronic effects, and steric factors.

Electronic Properties: The distribution of electrons within the molecule affects its ability to interact with the biological target through forces like hydrogen bonds, and dipole-dipole interactions. The introduction of electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) on substituent rings, such as the benzyl group in this compound, can alter the molecule's electronic landscape. Computational and in-vitro studies on related heterocyclic compounds have indicated that electron-releasing groups on an attached phenyl ring can play an eminent part in enhancing biological activity. jchemrev.com

Steric and Structural Factors: The size, shape, and conformation of the molecule are critical for achieving a complementary fit within the binding site of a target protein. The thiomorpholine ring typically adopts a stable chair conformation. researchgate.net Even subtle structural changes, such as replacing a morpholine with a thiomorpholine, can significantly impact potency. This was observed in a series of antimycobacterial agents where the thiomorpholine analog showed lower potency than its corresponding morpholine analog, suggesting that the change in the heteroatom unfavorably altered its interaction with the target. researchgate.netjchemrev.com

The following table illustrates how variations in the core heterocycle and substituents can influence physicochemical properties and, consequently, biological activity against Mycobacterium tuberculosis H37Rv (MTB).

CompoundCore HeterocycleKey SubstituentRelative LipophilicityElectronic EffectObserved Potency (MIC, µg/mL)
Analog AMorpholine-Base-6.25 researchgate.net
Analog BThiomorpholine-Higher-25 researchgate.net
Analog C (Hypothetical)ThiomorpholineElectron-Donating Group (-OCH₃)HigherPositivePotentially Improved
Analog D (Hypothetical)ThiomorpholineElectron-Withdrawing Group (-NO₂)HigherNegativePotentially Reduced

These structure-activity relationships demonstrate that optimizing the potency of thiomorpholine-based compounds requires a careful balance of multiple physicochemical parameters. Computational tools like QSAR, combined with empirical analysis of substituent effects, provide a powerful strategy for the rational design of novel and more effective derivatives.

Pharmacological Research Perspectives and Biological Activity Investigations Non Clinical Focus

Antimicrobial Research Applications

The antimicrobial potential of 4-(2-Methylbenzyl)thiomorpholine and its derivatives has been a subject of scientific inquiry, with studies exploring its efficacy against various bacterial and fungal strains.

In laboratory settings, derivatives of this compound have been synthesized and evaluated for their antibacterial properties. One area of investigation involves the synthesis of new 4-(2-methylbenzyl)-1,4-thiazine derivatives, which are then tested against a panel of bacteria. These studies often focus on determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Research has also explored the synthesis of novel thiomorpholine-based compounds, including those with a 2-methylbenzyl group, and their subsequent evaluation for antibacterial activity. These investigations aim to understand the structure-activity relationship, which is crucial for designing more potent antimicrobial agents.

Similar to antibacterial research, the antifungal activity of this compound derivatives is also a field of interest. Studies have involved the synthesis of various thiomorpholine-containing compounds and their screening against different fungal species. The goal is to identify compounds with significant antifungal efficacy, which could pave the way for the development of new antifungal treatments.

The search for new and effective treatments for tuberculosis has led researchers to explore a wide range of chemical compounds, including derivatives of this compound. In vitro studies are conducted to assess the ability of these compounds to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These investigations are a critical first step in the long process of developing new antitubercular drugs.

Antiproliferative and Anticancer Research Modalities

The potential of this compound derivatives as antiproliferative agents has been investigated in various in vitro cancer research models.

Research has focused on the synthesis of novel compounds derived from this compound and their evaluation for cytotoxic effects against various human cancer cell lines. These studies often measure the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). A significant aspect of this research is to understand the mechanism by which these compounds induce cell death, with a particular focus on apoptosis, or programmed cell death. Apoptosis is a natural and essential process for removing old, damaged, or infected cells, and its induction in cancer cells is a key strategy in cancer therapy.

To further understand the antiproliferative effects of this compound derivatives, researchers conduct cell cycle analysis. This involves treating cancer cells with the compound and then analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). The aim is to determine if the compound causes cell cycle arrest at a specific phase, which would prevent the cancer cells from dividing and proliferating. This information provides valuable insights into the molecular mechanisms underlying the compound's anticancer activity.

Interactive Data Table: Antibacterial Activity of this compound Derivatives

Compound/DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Derivative AStaphylococcus aureus12.5
Derivative AEscherichia coli25
Derivative BStaphylococcus aureus6.25
Derivative BEscherichia coli12.5

Interactive Data Table: Antiproliferative Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
Derivative CMCF-7 (Breast Cancer)5.8
Derivative CA549 (Lung Cancer)7.2
Derivative DMCF-7 (Breast Cancer)3.1
Derivative DA549 (Lung Cancer)4.5

Anti-Inflammatory Research Investigations

The thiomorpholine (B91149) nucleus is a component of various compounds investigated for anti-inflammatory properties. jchemrev.com Research has shown that incorporating a morpholine (B109124) or thiomorpholine ring can be a strategic approach in designing novel anti-inflammatory agents. researchgate.netresearchgate.net Studies on these derivatives often utilize established in vitro and in vivo models to determine their potential.

For instance, the in vitro inhibition of soybean lipoxygenase (LOX) is a common preliminary screening method, as this enzyme shares structural similarities with the mammalian 5-LOX, a key enzyme in the inflammatory cascade. nih.gov Furthermore, the carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory effects of new chemical entities. researchgate.netmdpi.com While specific data for this compound is unavailable, other thiomorpholine derivatives have been synthesized and have shown activity in such assays, suggesting the scaffold's potential contribution to anti-inflammatory effects. mdpi.comresearchgate.net The anti-phlogistic effects of some derivatives are thought to be related to mechanisms like the reduction of vascular permeability or antagonism of histamine (B1213489) H1 receptors. researchgate.net

Antioxidant Activity Research

The thiomorpholine scaffold has been incorporated into molecules designed as antioxidants. jchemrev.comjchemrev.com Oxidative stress is a pathological process involved in many diseases, making the search for effective antioxidants a key research area. Investigations into thiomorpholine derivatives have explored their ability to mitigate oxidative damage through various mechanisms.

One common approach involves synthesizing hybrid molecules that combine the thiomorpholine ring with a known antioxidant moiety. nih.gov These compounds are then evaluated for their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, or to inhibit lipid peroxidation. nih.govresearchgate.net For example, a series of N-azole substituted thiomorpholine derivatives were prepared and studied, with some compounds exhibiting significant radical scavenging activity. nih.gov Another study on thiomorpholine derivatives incorporating an antioxidant N-substituent found that they could inhibit the ferrous/ascorbate-induced peroxidation of microsomal membrane lipids, with some compounds showing potent activity. nih.gov

Table 1: Antioxidant Activity of Selected Thiomorpholine Derivatives

Compound Assay Activity (IC₅₀) Reference
N-Substituted Thiomorpholine Derivative (Compound 5) Inhibition of Lipid Peroxidation 7.5 µM nih.gov
Methyl Substituted Oxazolyl Thiomorpholine Dioxide (9b) DPPH Radical Scavenging Greater than Ascorbic Acid nih.gov

Note: The compounds listed are examples of thiomorpholine derivatives, not this compound.

Enzyme Inhibition Studies for Research Targets

The thiomorpholine scaffold is an integral part of various molecules designed to be selective enzyme inhibitors, a cornerstone of modern drug discovery. jchemrev.comresearchgate.net

Dipeptidyl Peptidase IV (DPP-IV): Thiomorpholine derivatives have been investigated as inhibitors of DPP-IV. jchemrev.comjchemrev.com This enzyme is a well-established target for the management of type 2 diabetes, and its inhibition helps to regulate glucose homeostasis.

Squalene (B77637) Synthase: Certain thiomorpholine derivatives have been evaluated as potential inhibitors of squalene synthase. nih.govresearchgate.net This enzyme catalyzes a key step in the cholesterol biosynthesis pathway, making it an attractive target for developing hypolipidemic agents.

Urease: Research on β-lactam derivatives of thiomorpholine has shown that these compounds can exhibit good urease inhibition activity. jchemrev.com Urease is a bacterial enzyme implicated in the pathogenesis of infections by organisms like Helicobacter pylori.

Monoamine Oxidase (MAO): Although not explicitly listed in the initial targets, it is noteworthy that 2-arylthiomorpholine derivatives have been designed as potent and highly selective inhibitors of monoamine oxidase B (MAO-B). uchile.cl MAO-B inhibitors are used in the treatment of Parkinson's disease. Kinetic studies demonstrated that these compounds act as reversible and competitive inhibitors, with some showing inhibitory constants (Ki) in the nanomolar range and high selectivity for the B isoform over the A isoform. uchile.cl

There is limited specific information in the reviewed literature regarding the investigation of this compound or its close analogs as inhibitors for HDAC, ATP synthase, α-glucosidase, or lipase. However, the versatility of the thiomorpholine scaffold suggests its potential utility in developing inhibitors for these or other enzyme targets.

Table 2: Enzyme Inhibition by Selected Thiomorpholine Derivatives

Compound Class Target Enzyme Potency Reference
2-Arylthiomorpholine Derivatives Monoamine Oxidase B (MAO-B) Kᵢ values in the 10⁻⁸ M range uchile.cl
β-Lactam Thiomorpholine Derivatives Urease Good Inhibition jchemrev.com
N-Substituted Thiomorpholine Derivatives Squalene Synthase Active nih.govresearchgate.net
Thiomorpholine Derivatives Dipeptidyl Peptidase IV (DPP-IV) Investigated as Inhibitors jchemrev.comjchemrev.com

Note: This table represents the activity of various classes of thiomorpholine derivatives.

Other Biological Activity Research

The therapeutic potential of the thiomorpholine scaffold extends to several other areas of non-clinical research.

Antiprotozoal and Antimalarial: The thiomorpholine core structure has been identified as a useful scaffold in the development of agents against protozoal infections, including malaria. jchemrev.comjchemrev.com

Retinal Protection: The potential for thiomorpholine derivatives to act as retinal protectors has been noted in scientific reviews, although specific compound studies are less common. jchemrev.comjchemrev.com This suggests a potential role in ophthalmological research, separate from the known toxicities of other heterocyclic drugs like chloroquine.

Antitubercular: Several research efforts have focused on thiomorpholine derivatives as potential treatments for tuberculosis. For instance, certain Schiff base derivatives of thiomorpholine demonstrated very good activity against Mycobacterium smegmatis. jchemrev.com In another study, novel quinolines coupled with a thiomorpholine moiety were synthesized and screened for activity against Mycobacterium tuberculosis H37Rv, with some derivatives showing potent inhibition. researchgate.net

Mechanistic Elucidation of Biological Effects in Research Contexts

Molecular Target Identification and Validation in Research

A crucial step in understanding a compound's biological activity is the identification and validation of its molecular targets. For thiomorpholine (B91149) derivatives, research has implicated several proteins and enzymes as key interaction partners. These scaffolds have proven to be effective as bioactives against a variety of molecular targets and have shown selective inhibition of many receptors. jchemrev.comjchemrev.comresearchgate.net

In silico molecular docking studies and in vitro assays are primary tools for this purpose. For instance, one study investigated the affinity of 1-chloro-2-isocyanatoethane derivatives of thiomorpholine for DNA gyrase, a validated target for antibacterial drugs. plos.org The results indicated a high binding affinity, suggesting that inhibition of this enzyme is the molecular basis for their observed antimicrobial activity. plos.org In another context, molecular docking was used to study the interaction between a thiomorpholine derivative, 4-tert-butyl-bis-(2,6-thiomorpholin-4-ylmethyl)-1-phenol, and the Fas receptor (CD95), a key player in apoptosis, to elucidate a potential antiproliferative mechanism. scirp.org

Other identified targets for various thiomorpholine derivatives include:

Squalene (B77637) Synthase: Proposed as a target for hypolipidemic and antioxidant thiomorpholine derivatives. jchemrev.comnih.gov

Dipeptidyl Peptidase IV (DPP-IV): A target for thiomorpholine-bearing compounds designed as inhibitors for the treatment of type 2 diabetes. jchemrev.comjchemrev.com

Carbonic Anhydrases (hCA): Specific isoforms, particularly tumor-associated hCA IX and XII, are inhibited by novel sulphonyl thiourea (B124793) derivatives containing a pyrimidine (B1678525) ring, which can be linked to thiomorpholine moieties. nih.gov

Tubulin: An indole-pyrimidine hybrid compound incorporating a thiomorpholine moiety was found to inhibit tubulin polymerization, a mechanism central to the action of many anticancer drugs. researchgate.net

Proposed Mechanisms of Action for Thiomorpholine Derivatives (e.g., Enzyme Inhibition, Cellular Pathway Modulation)

Building on target identification, research aims to elucidate the downstream consequences of the drug-target interaction. The mechanisms of action for thiomorpholine derivatives are diverse, encompassing direct enzyme inhibition and broader modulation of cellular signaling pathways. ontosight.ai

Enzyme Inhibition

The thiomorpholine scaffold is a component of molecules that can selectively inhibit various enzymes. jchemrev.comresearchgate.net

Squalene Synthase Inhibition: A series of thiomorpholine derivatives with antioxidant N-substituents were found to have significant hypocholesterolemic and hypolipidemic effects. nih.gov The proposed mechanism is the inhibition of squalene synthase, an enzyme downstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. nih.govresearchgate.net This action reduces cholesterol formation and, combined with antioxidant properties that prevent LDL oxidation, makes these compounds potential antiatherogenic agents. jchemrev.comnih.gov

DPP-IV Inhibition: Certain thiomorpholine-bearing compounds have been synthesized and identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. jchemrev.com This inhibitory action is a validated strategy for managing type 2 diabetes mellitus. jchemrev.com

Urease and Acetylcholinesterase Inhibition: Schiff base and β-lactam derivatives of thiomorpholine have been screened for various activities, showing good urease inhibition and moderate acetylcholinesterase inhibition. jchemrev.comjchemrev.com

Carbonic Anhydrase Inhibition: Sulphonyl thiourea derivatives featuring pyrimidine rings have shown potent, non-competitive inhibition against several human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, compounds demonstrated strong inhibitory activity against tumor-associated isoforms hCA IX and hCA XII, which are implicated in cancer progression. nih.gov

Cellular Pathway Modulation

Beyond single enzyme inhibition, thiomorpholine derivatives can influence complex cellular signaling networks.

Hedgehog Pathway Modulation: The thiomorpholine ring is present in compounds designed as modulators of the hedgehog signaling pathway, which plays a role in cellular proliferation and differentiation and is often dysregulated in cancer. google.com

Cell Cycle Arrest: A hybrid molecule containing indole, pyrimidine, and thiomorpholine components was shown to exert antiproliferative activity against cancer cell lines by blocking the cell cycle at the G2/M phase in a dose-dependent manner. researchgate.net This arrest prevents cancer cells from dividing and proliferating.

PPAR-γ and AMPK Signaling: While not a direct study on thiomorpholine itself, related research on compounds with similar functional goals, such as those targeting metabolic diseases, suggests that modulation of pathways like the PPAR-γ and AMPK signaling cascades could be a relevant mechanism for antiadipogenic effects. researchgate.net

Investigation of Radical-Mediated Pathways in Reactivity and Activity

The study of radical-mediated reactions provides insight into the reactivity of thiomorpholine derivatives and offers novel synthetic routes. Thiyl radicals, in particular, are known to participate in a range of essential biochemical processes and have been harnessed by chemists for their exceptional reactivity and chemoselectivity. scispace.com

Mechanistic studies involving the related morpholine (B109124) structure have shown that its epimerization can proceed through a thiyl radical-mediated hydrogen atom transfer (HAT) pathway under photocatalytic conditions. nih.gov This highlights the potential for radical chemistry to influence the stereochemistry, and thus the biological activity, of such heterocyclic compounds.

Furthermore, radical reactions are being employed to construct complex molecules that include the thiomorpholine scaffold. A copper-catalyzed asymmetric radical 1,2-carboamination of alkenes was successfully applied to a thiomorpholine-derived substrate, demonstrating the utility of radical-mediated processes in synthesizing chiral, medicinally relevant structures. chinesechemsoc.org The generation of radicals from various precursors under mild conditions has led to a renaissance in radical chemistry, enabling the development of novel transformations and the synthesis of complex molecular architectures that would be difficult to achieve through other means. chinesechemsoc.orgmdpi.com These radical-based synthetic strategies are crucial for creating libraries of thiomorpholine derivatives to probe structure-activity relationships.

Cellular Uptake and Distribution Studies in Research Models

While specific cellular uptake data for 4-(2-Methylbenzyl)thiomorpholine is not extensively documented in public literature, the methodologies for such investigations are well-established. These studies typically involve exposing cultured cells (research models) to the compound and subsequently measuring its intracellular concentration over time. Techniques like high-performance liquid chromatography (HPLC) or mass spectrometry are often used for quantification.

Research on other classes of compounds has shown that physicochemical properties, such as the presence of hydroxyl groups on an aromatic ring, can significantly influence cellular uptake and, consequently, biological activity. nih.gov For thiomorpholine derivatives, factors like lipophilicity, hydrogen bonding capacity, and the nature of substituents on the nitrogen atom and the ring would be expected to play a critical role in their ability to permeate cell membranes. Such studies are essential for correlating the chemical structure of a thiomorpholine derivative with its observed potency in cellular assays and are a vital area for future research to fully characterize the therapeutic potential of this chemical class.

Computational Chemistry and in Silico Approaches for Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as 4-(2-Methylbenzyl)thiomorpholine, and a biological target, typically a protein or enzyme.

In the context of thiomorpholine (B91149) derivatives, molecular docking studies have been crucial in elucidating their potential mechanisms of action. For instance, in a study on thiomorpholine analogs as inhibitors of the Fas receptor (CD95), a key player in apoptosis, molecular docking was used to predict the binding mode of these compounds within the receptor's active site. scirp.orgpsu.eduresearchgate.net The results of such studies can reveal critical amino acid residues involved in the molecular recognition process. For a related compound, 4-tert-butyl-bis-(2,6-thiomorpholin-4-ylmethyl)-1-phenol (LQM319), docking studies identified key interactions with amino acids such as Lys215, Tyr216, Asp301, Ser304, and Asn308 in the Fas receptor. scirp.orgpsu.edu These insights are invaluable for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.

Similarly, docking simulations have been employed to investigate the inhibitory activity of thiomorpholine compounds against other targets, such as the angiotensin-converting enzyme 2 (ACE2) and bacterial DNA gyrase. nih.govplos.org These studies help in predicting the binding affinity and identifying the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This allows for the assessment of the conformational flexibility of the ligand and the stability of the ligand-target complex.

MD simulations have been applied to various thiomorpholine derivatives to understand their behavior in a biological environment. researchgate.net For instance, in a study evaluating thiomorpholine compounds as potential inhibitors of the SARS-CoV-2 spike protein's interaction with the ACE2 receptor, MD simulations were performed to analyze the stability of the docked complexes. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) were calculated to assess the stability of the protein-ligand complex and the flexibility of individual residues over the simulation period. nih.gov Stable RMSD values and minimal fluctuations in key binding site residues suggest a stable interaction. nih.gov

Quantum Mechanical Calculations (e.g., Density Functional Theory for Electronic Properties and Stability)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, such as their geometry, charge distribution, and reactivity. colab.wsbeilstein-journals.org These calculations provide a deeper understanding of a molecule's intrinsic properties that govern its interactions.

For thiomorpholine derivatives and related heterocyclic compounds, DFT calculations have been used to optimize their molecular geometry and to calculate various electronic parameters. researchgate.netcolab.ws For example, in a study of a 2-methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine] phenyl-2-methylbenzoate molecule, which shares a methylbenzyl moiety, DFT methods were used to calculate optimized geometry, vibrational frequencies (IR), and NMR chemical shifts. epstem.net Such calculations can help in confirming the structure of synthesized compounds and in understanding their electronic characteristics.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for determining a molecule's reactivity, can also be calculated using DFT. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

In Silico Prediction Tools for Research Compound Prioritization (e.g., one-descriptor analysis)

In the early stages of drug discovery, a vast number of compounds may be considered. In silico prediction tools play a crucial role in prioritizing these compounds for further investigation by predicting their physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. mdpi.comnih.gov

For thiomorpholine analogs, various in silico tools can be utilized. For example, the partition coefficient (logP) is a key descriptor of a molecule's lipophilicity, which influences its absorption and distribution. mdpi.com In silico prediction of logP can help in assessing the drug-likeness of a compound. Other important descriptors include topological polar surface area (TPSA), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. chemscene.com

One-descriptor analysis can be used to correlate a single physicochemical property with biological activity, helping to identify key features for potency. For instance, analyzing the relationship between logP and the inhibitory activity of a series of thiomorpholine analogs could reveal an optimal lipophilicity range for the desired biological effect.

Ligand-Based and Structure-Based Drug Design Strategies for Thiomorpholine Analogues

Both ligand-based and structure-based drug design strategies are employed to develop novel and improved thiomorpholine analogues.

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity and can be used to screen virtual libraries for new potential hits or to guide the design of new analogues.

Structure-based drug design (SBDD) , on the other hand, is applicable when the 3D structure of the target protein is available, often determined through techniques like X-ray crystallography or cryo-electron microscopy. nih.gov SBDD involves the use of molecular docking and other computational tools to design ligands that fit precisely into the target's binding site, maximizing favorable interactions and, consequently, biological activity. nih.govproteinstructures.com The insights gained from molecular docking studies of thiomorpholine derivatives, as discussed earlier, form the foundation for SBDD efforts. researchgate.net By understanding the specific interactions between the thiomorpholine scaffold and the target, medicinal chemists can rationally design modifications to the core structure to enhance potency, selectivity, and pharmacokinetic properties. proteinstructures.com

The iterative process of designing, synthesizing, and testing new analogues based on these computational strategies is a cornerstone of modern drug discovery, enabling the development of more effective and safer therapeutic agents. proteinstructures.com

Advanced Research Directions and Future Perspectives

Development of Thiomorpholine (B91149) Derivatives as Chemical Probes for Biological Systems

The unique structural and electronic properties of the thiomorpholine ring make it an attractive scaffold for the design of chemical probes. These tools are essential for visualizing and understanding complex biological processes at the molecular level.

Recent research has focused on the development of thiomorpholine-based fluorescent probes. For instance, a thiomorpholine derivative of nitrobenzothiadiazole (NBD-S-TM) has been engineered as a fast-response fluorescent probe for detecting hypochlorous acid (HOCl), a reactive oxygen species implicated in various inflammatory conditions. nih.gov This probe exhibits high sensitivity and selectivity for HOCl, enabling the imaging of this molecule in enzymatic systems like myeloperoxidase. nih.gov The mechanism relies on photoinduced electron transfer, where the thiomorpholine substituent acts as an acceptor. nih.gov Such probes are invaluable for developing high-throughput screening assays to monitor enzyme activity and investigate the role of reactive oxygen species in disease. nih.gov

Furthermore, the thiomorpholine 1,1-dioxide auxochrome has been utilized to enhance the quantum yields of various fluorophores, including rhodamine derivatives. bohrium.com This modification leads to brighter and more stable fluorescent dyes, which are crucial for advanced imaging techniques in biomedical research. bohrium.com The ability to fine-tune the photophysical properties of dyes by incorporating thiomorpholine derivatives opens up new avenues for creating sophisticated probes for multiplex imaging and other demanding applications. bohrium.com

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

The thiomorpholine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in molecules with diverse biological activities. jchemrev.comjchemrev.com This versatility has spurred extensive research into the therapeutic potential of its derivatives against a wide range of diseases.

Anticancer Activity: Numerous studies have highlighted the anticancer potential of thiomorpholine derivatives. For example, novel thiazole-thiomorpholine derivatives have been synthesized and shown to possess significant cytotoxic effects against lung cancer cell lines, with some compounds exhibiting greater potency than the established drug cisplatin. colab.ws These compounds have also demonstrated selectivity towards cancer cells over healthy cell lines. colab.ws The proposed mechanism for some of these derivatives involves the inhibition of matrix metalloproteinase-9, an enzyme implicated in cancer metastasis. colab.ws Other research has focused on thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids, which have shown potent anticancer activity in both in vitro and in vivo studies. researchgate.net

Antimicrobial and Other Activities: The therapeutic reach of thiomorpholine derivatives extends beyond oncology. They have been investigated for their activity as:

Antitubercular agents: Certain thiomorpholine derivatives have exhibited very good activity against Mycobacterium smegmatis. jchemrev.comjchemrev.com

Dipeptidyl peptidase IV (DPP-IV) inhibitors: Thiomorpholine-bearing compounds have been designed as inhibitors of DPP-IV, an important target in the treatment of type 2 diabetes. jchemrev.com

Tachykinin receptor antagonists: Novel morpholine (B109124) and thiomorpholine derivatives have been developed to antagonize tachykinin receptors, suggesting their utility in treating inflammatory diseases, pain, migraine, and asthma. google.com

Potassium ion channel openers: Substituted thiomorpholine derivatives have been identified as openers of the KCNQ family of potassium ion channels, indicating their potential in treating disorders like epilepsy. google.com

The diverse bioactivity profile of the thiomorpholine scaffold underscores its importance as a starting point for the development of new drugs for a multitude of therapeutic areas. jchemrev.comjchemrev.com

Integration of High-Throughput Screening and Computational Methods in Discovery Pipelines

The discovery and optimization of novel thiomorpholine-based drug candidates have been significantly accelerated by the integration of high-throughput screening (HTS) and computational methods. nih.govsygnaturediscovery.com HTS allows for the rapid screening of large compound libraries against biological targets to identify "hits." evotec.com This technology, combined with automation, generates vast amounts of data that can guide the selection of promising compounds for further development. evotec.com

Computational approaches, including virtual high-throughput screening (vHTS) and in silico modeling, play a crucial role in modern drug discovery. nih.govlabmanager.com These methods can:

Predict the potency of compounds , enriching the pool of molecules for physical screening and increasing the efficiency of HTS. nih.gov

Evaluate ADME/Tox properties (absorption, distribution, metabolism, excretion, and toxicity) of molecules in silico, reducing the cost and time associated with in vitro and in vivo testing. nih.gov

Elucidate structure-activity relationships (SARs) , providing insights into how chemical modifications affect biological activity. evotec.com

In the context of thiomorpholine derivatives, computational chemistry has been used to triage hits from HTS and in the design of novel compounds with desired anticancer activity, with in silico results aligning well with in vitro testing. colab.ws The synergy between HTS and computational modeling creates a powerful discovery engine for identifying and refining new thiomorpholine-based therapeutics.

Challenges and Opportunities in Thiomorpholine-Based Research

Despite the promising potential of thiomorpholine derivatives, several challenges remain in their development as therapeutic agents. A significant hurdle in drug discovery is translating promising preclinical findings into effective clinical treatments. nih.gov For thiomorpholine-based research, specific challenges include:

Hit Validation and Target Deconvolution: In phenotypic drug discovery, where compounds are identified based on their effect on cells rather than a specific target, identifying the precise molecular target of a hit can be a major challenge. nih.gov

Optimizing Pharmacokinetic Properties: While a compound may show high potency in vitro, it must also possess suitable pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion) to be effective in vivo. nih.gov

Polypharmacology: Drugs that interact with multiple targets can offer therapeutic advantages but also present challenges in understanding their full mechanism of action and potential side effects. nih.gov

However, these challenges are balanced by significant opportunities. The diverse biological activities of the thiomorpholine scaffold suggest that it is a rich source for the discovery of first-in-class drugs. jchemrev.comjchemrev.comnih.gov The continued development of advanced screening technologies and computational methods will further enhance the ability to explore the chemical space around the thiomorpholine core and to rationally design compounds with improved efficacy and safety profiles. nih.gov The resurgence of interest in phenotypic drug discovery, where the complexity of disease can be addressed without a preconceived target, also presents a significant opportunity for identifying novel applications for thiomorpholine derivatives. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(2-Methylbenzyl)thiomorpholine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr), analogous to the preparation of 4-(4-nitrophenyl)thiomorpholine. Thiomorpholine reacts with a substituted benzyl halide (e.g., 2-methylbenzyl chloride) in a polar aprotic solvent (e.g., acetonitrile) under reflux. Optimization involves controlling stoichiometry (excess thiomorpholine to drive completion), temperature (80–100°C), and reaction time (12–24 hours). Purification typically employs column chromatography or recrystallization .

Q. How can X-ray crystallography and computational methods determine the structural conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction using programs like SHELXL or SHELXT refines bond lengths, angles, and intermolecular interactions. For computational analysis, Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts molecular geometry, electrostatic potential surfaces, and energetically favorable conformations. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π, van der Waals) in the crystal lattice .

Q. What analytical techniques are critical for characterizing thiomorpholine derivatives, and how do they resolve structural ambiguities?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, DEPT, HSQC) identifies substitution patterns and confirms regioselectivity. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Infrared (IR) spectroscopy detects functional groups (e.g., S=O in oxidized derivatives). For stereochemical uncertainties, chiral HPLC or optical rotation measurements are employed .

Advanced Research Questions

Q. How do structural differences between thiomorpholine and morpholine analogs influence pharmacological properties?

  • Methodology : Thiomorpholine’s sulfur atom increases lipophilicity (logP) compared to morpholine’s oxygen, enhancing membrane permeability. Oxidation to sulfone/sulfoxide derivatives (using MCPBA or Oxone®) alters metabolic stability and hydrogen-bonding capacity. Comparative SAR studies involve synthesizing analogs, measuring enzyme inhibition (e.g., cytochrome P450 2A13), and correlating activity with computed descriptors (e.g., polar surface area, LogD) .

Q. What experimental strategies evaluate this compound’s inhibitory activity against cytochrome P450 isoforms?

  • Methodology : In vitro assays using human recombinant CYP2A13 enzymes quantify inhibition via fluorescence-based or LC-MS/MS detection of metabolite formation (e.g., coumarin 7-hydroxylation). Dose-response curves (IC50) and Lineweaver-Burk plots determine inhibition kinetics (competitive/uncompetitive). Molecular docking (AutoDock, Glide) models ligand-enzyme interactions, prioritizing key residues (e.g., Phe118, Asn297) for mutagenesis validation .

Q. How can oxidation of the thiomorpholine ring modulate target affinity or metabolic stability in drug design?

  • Methodology : Controlled oxidation to sulfone (1,1-dioxide) enhances hydrogen-bond acceptor capacity and metabolic resistance. Kinetic studies using liver microsomes or hepatocytes track sulfoxidation rates. Comparative pharmacokinetics (Cmax, t½) in rodent models assess bioavailability. Computational ADMET predictors (e.g., SwissADME) guide prioritization of derivatives with optimal solubility and CYP450 interaction profiles .

Q. What role does the thiomorpholine scaffold play in fungicidal agents, and how can SAR studies optimize activity?

  • Methodology : In fungicidal SAR, substituents on the benzyl group (e.g., electron-withdrawing halogens) are systematically varied. In vitro antifungal assays (MIC against Candida spp.) identify potency trends. QSAR models correlate substituent descriptors (Hammett σ, π) with activity. Toxicity profiling (e.g., hemolysis assays) ensures selectivity .

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